molecular formula C18H19N5OS B2932488 2-[[3-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-pyrrolidin-1-ylethanone CAS No. 852375-30-5

2-[[3-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-pyrrolidin-1-ylethanone

Cat. No. B2932488
CAS RN: 852375-30-5
M. Wt: 353.44
InChI Key: DZOKYYJDZNGNCE-UHFFFAOYSA-N
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Description

This compound is a unique heterocyclic compound that is present in an array of pharmaceuticals and biologically important compounds . It has been used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .


Synthesis Analysis

The synthesis of this compound involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . This method provides access to a wide range of 1,2,4-triazole via multistep synthetic routes .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,2,4-triazole ring, which operates as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are characterized by high regioselectivity, good functional group tolerance, and a wide substrate scope .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by its unique structure and properties. It has usages in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts .

Scientific Research Applications

Synthetic Studies and Chemical Properties

  • Synthetic Studies on Condensed-Azole Derivatives : Research on the synthesis of condensed-azole derivatives, including triazolo[4,3-b]pyridazines, focuses on their potential anti-asthmatic activities and the ability to inhibit bronchoconstriction in animal models. This suggests the compound could have applications in the synthesis of new respiratory disease treatments (Kuwahara et al., 1997).

Potential Therapeutic Applications

  • Cardiovascular Agents : A study on 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems indicated potential coronary vasodilating and antihypertensive activities. This hints at the possibility of compounds with similar structures being developed as cardiovascular agents (Sato et al., 1980).

  • P2X7 Antagonist for Mood Disorders : The development of P2X7 antagonists based on the triazolo[4,5-c]pyridine structure for the treatment of mood disorders is an example of neuropharmacological applications. Such compounds have shown promise in preclinical trials, suggesting potential uses in treating mood disorders (Chrovian et al., 2018).

Chemical Synthesis and Biological Activity

  • Metal-Free Synthesis Techniques : Studies on the synthesis of triazolo[1,5-a]pyridines via metal-free oxidative N-N bond formation techniques offer insights into novel and efficient methods for creating compounds with potential biological activities (Zheng et al., 2014).

  • Antimicrobial and Antioxidant Activities : Research on pyridine and fused pyridine derivatives, including triazolopyridines, has explored their antimicrobial and antioxidant activities. This suggests applications in the development of new antimicrobial agents (Flefel et al., 2018).

Mechanism of Action

Target of Action

The primary target of azoles, a class of compounds to which our compound of interest belongs, is the heme protein . This protein cocatalyzes the cytochrome P-450-dependent 14α-demethylation of lanosterol . The heme protein plays a crucial role in the biosynthesis of sterols, including ergosterol, which is an essential component of fungal cell membranes .

Mode of Action

The compound interacts with its target, the heme protein, by inhibiting the enzyme responsible for the 14α-demethylation of lanosterol . This inhibition disrupts the synthesis of ergosterol, leading to alterations in the fungal cell membrane . The changes in the cell membrane can affect its permeability and other functions, leading to the death of the fungal cell .

Biochemical Pathways

The compound affects the sterol biosynthesis pathway . By inhibiting the 14α-demethylation of lanosterol, it disrupts the production of ergosterol . Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to alterations in the membrane’s structure and function . These alterations can result in increased membrane permeability, impaired cell function, and ultimately, cell death .

Result of Action

The primary result of the compound’s action is the disruption of fungal cell growth . By inhibiting ergosterol synthesis, the compound induces changes in the fungal cell membrane that lead to increased permeability and impaired function . These changes can ultimately lead to the death of the fungal cell .

properties

IUPAC Name

2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c1-13-4-6-14(7-5-13)18-20-19-15-8-9-16(21-23(15)18)25-12-17(24)22-10-2-3-11-22/h4-9H,2-3,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOKYYJDZNGNCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[3-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-pyrrolidin-1-ylethanone

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